Product packaging for 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol(Cat. No.:)

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No.: B11910727
M. Wt: 179.22 g/mol
InChI Key: IIOUMAPAFDNTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is a chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure is based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged motif found in numerous biologically active compounds and pharmaceuticals . This scaffold is recognized for its potential to interact with various biological targets. Research into closely related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives has demonstrated their exceptional potency as tubulin polymerization inhibitors that target the colchicine binding site . These inhibitors have shown promising cytotoxic activity against a range of human tumor cell lines, including multidrug-resistant phenotypes, making the 6-methoxy-tetrahydroquinoline structure a highly valuable template for developing novel anticancer agents . The specific substitution pattern of this compound, featuring the 6-methoxy group and the 3-ol hydroxy group, provides a versatile handle for further chemical modification. Intramolecular hydrogen bonding, which can be influenced by substituents like the hydroxy group, is a critical factor that can modulate the bioactivity and physicochemical properties of such molecules, potentially affecting their solubility, lipophilicity, and cell permeability . As a building block, this compound is used in the design and synthesis of more complex molecules for biological evaluation . It is intended for use in research applications, such as hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the exploration of new mechanisms in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B11910727 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-3,5,8,11-12H,4,6H2,1H3

InChI Key

IIOUMAPAFDNTLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NCC(C2)O

Origin of Product

United States

Synthetic Methodologies for 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol and Analogous Structures

General Approaches to the Tetrahydroquinoline Core Synthesis

The construction of the tetrahydroquinoline framework can be achieved through several general strategies, including the hydrogenation of quinoline (B57606) precursors, various cyclization reactions, multicomponent reactions, and reductive cyclization protocols. These methods provide access to a wide array of substituted tetrahydroquinolines.

Catalytic Hydrogenation of Quinoline Precursors

Catalytic hydrogenation is a direct and widely used method for the synthesis of tetrahydroquinolines from their corresponding quinoline precursors. organic-chemistry.orgrsc.org This method involves the reduction of the heteroaromatic ring of the quinoline, typically using a metal catalyst and a hydrogen source.

Recent advancements in this area have focused on developing more efficient and sustainable catalytic systems. For instance, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has been developed for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.org This catalyst demonstrates high activity under mild conditions (50 °C and 20 bar H₂) and can be recycled without significant loss of activity. rsc.org The use of a renewable resource like glucose for the catalyst support makes this a more sustainable approach. rsc.org

Another approach utilizes unsupported nanoporous gold (AuNPore) as a catalyst with an organosilane and water as the hydrogen source, enabling a highly efficient and regioselective hydrogenation of quinoline derivatives. organic-chemistry.org Photocatalytic methods have also emerged, using water as the hydrogen atom donor to produce trans-2,3-disubstituted tetrahydroquinolines, which are not easily accessible through traditional transition-metal-catalyzed methods that typically yield cis-isomers. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For example, a chiral phosphoric acid has been used as a sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, involving a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org

Catalysts for Hydrogenation of Quinolines
CatalystHydrogen SourceKey FeaturesReference
Nitrogen-doped carbon-supported Palladium (Pd/CN)H₂ gasHigh activity, recyclability, sustainable support rsc.org
Unsupported Nanoporous Gold (AuNPore)Organosilane and waterHigh efficiency, regioselectivity, reusable catalyst organic-chemistry.org
Chiral Phosphoric AcidHantzsch esterEnantioselective synthesis from 2-aminochalcones organic-chemistry.org
Photocatalyst (e.g., Ru(bpy)₃Cl₂)WaterForms trans-2,3-disubstituted products nih.gov

Cyclization Strategies and Reaction Mechanisms (e.g., Povarov Reaction, Pictet-Spengler Derivatives)

Cyclization reactions are fundamental to the synthesis of the tetrahydroquinoline core. Among these, the Povarov and Pictet-Spengler reactions are particularly noteworthy.

The Povarov reaction is a powerful method for constructing tetrahydroquinolines through a formal [4+2] cycloaddition. nih.govthieme-connect.com It typically involves the reaction of an aniline (B41778), an aldehyde, and an activated alkene. researchgate.netnumberanalytics.com The reaction can be catalyzed by various acids, including Lewis and Brønsted acids. numberanalytics.com The mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution. researchgate.net The Povarov reaction is highly versatile, allowing for the synthesis of a diverse range of substituted tetrahydroquinolines by varying the three components. thieme-connect.comnih.gov

The Pictet-Spengler reaction is another key cyclization strategy, traditionally used for the synthesis of tetrahydroisoquinolines, but its principles can be adapted for tetrahydroquinoline synthesis. depaul.eduthermofisher.comorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. depaul.edugoogle.com The reactivity of the aromatic ring and the nature of the carbonyl compound are crucial for the success of the reaction. google.com Variations of this reaction have been developed to accommodate a wider range of substrates and to achieve stereocontrol.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, such as the tetrahydroquinoline scaffold. nih.govwikipedia.org The Povarov reaction is a prime example of a three-component reaction used for this purpose. thieme-connect.comnih.gov MCRs offer significant advantages, including atom economy, step economy, and the ability to generate diverse molecular libraries. nih.govnih.gov

One notable MCR involves the reaction of an isocyanide, an allenoate, and a 2-aminochalcone, which assembles polycyclic dihydropyran-fused tetrahydroquinoline structures with high diastereoselectivity. acs.orgsci-hub.se Another example is a one-pot, three-component condensation known as the Mannich reaction, which can be used to synthesize N-Mannich bases of tetrahydroquinoline. nih.gov

Reductive Cyclization Protocols

Reductive cyclization offers another effective route to the tetrahydroquinoline core. nih.gov This strategy often involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. For example, 2-nitrochalcones can be converted to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. nih.gov The solvent choice is critical in this process to prevent the formation of quinoline byproducts. nih.gov

Another approach involves a redox-neutral reaction where the oxidative cyclization of tertiary anilines is coupled with the hydrogenation of another molecule, such as maleimide. acs.org This process can be driven by visible light photocatalysis, using a combination of a photocatalyst and a cobaloxime catalyst. acs.org

Stereoselective Synthesis of Chiral 3-Substituted Tetrahydroquinolines

The synthesis of chiral 3-substituted tetrahydroquinolines is of great interest due to the prevalence of this motif in bioactive molecules. Achieving stereocontrol at the C3 position often requires specialized asymmetric synthetic methods.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org In the context of tetrahydroquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the precursor molecule to direct the formation of a specific stereoisomer.

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

The synthesis of enantiomerically pure 6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol and its analogs has been a significant area of research, driven by the prevalence of the tetrahydroquinoline scaffold in biologically active molecules. Both organocatalytic and metal-catalyzed approaches have been developed to achieve high levels of stereocontrol in the formation of this heterocyclic system.

Organocatalytic strategies often employ chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional catalysts like thiourea (B124793) derivatives. For instance, a highly enantioselective synthesis of polysubstituted tetrahydroquinolines has been achieved through a Michael/aza-Henry tandem reaction catalyzed by a chiral bifunctional thiourea. This method has demonstrated the capability to produce tetrahydroquinolines in high yields (up to 98%) and with excellent enantioselectivities (up to >99% ee). nih.gov Another approach involves the use of a chiral phosphoric acid as the sole catalyst for the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester, affording tetrahydroquinolines with high yields and enantioselectivities. organic-chemistry.org These organocatalytic methods offer the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical intermediates.

Metal-catalyzed enantioselective transformations have also proven to be highly effective. Palladium-catalyzed alkene carboamination reactions have been developed for the synthesis of tetrahydroquinolines containing quaternary carbon stereocenters with high enantiomeric excess. nih.gov These reactions create both a C-N and a C-C bond in a single step. Furthermore, iridium-catalyzed asymmetric hydrogenation of quinolines has emerged as a powerful tool for producing chiral tetrahydroquinolines. By carefully selecting the reaction solvent, it is possible to achieve an enantiodivergent synthesis, selectively producing either the (R) or (S) enantiomer with high yields and enantioselectivities (up to 99% yield and 98% ee for the (R)-enantiomer and up to 99% yield and 94% ee for the (S)-enantiomer). acs.org A biomimetic asymmetric reduction of 2-functionalized quinolines using a chiral NAD(P)H model in the presence of an achiral phosphoric acid has also been reported to yield chiral 2-functionalized tetrahydroquinolines with up to 99% ee. dicp.ac.cn

The table below summarizes some of the key findings in the enantioselective synthesis of tetrahydroquinoline derivatives, which are applicable to the synthesis of this compound.

Catalyst TypeReactionKey FeaturesYieldEnantiomeric Excess (ee)Reference
Chiral Bifunctional ThioureaMichael/Aza-Henry Tandem ReactionMetal-free, high stereocontrolUp to 98%Up to >99% nih.gov
Chiral Phosphoric AcidDehydrative Cyclization/Asymmetric ReductionMetal-free, sole catalystExcellentExcellent organic-chemistry.org
PalladiumAlkene CarboaminationForms quaternary stereocentersGood to ExcellentHigh nih.gov
IridiumAsymmetric HydrogenationEnantiodivergent, solvent-controlledUp to 99%Up to 98% (R), 94% (S) acs.org
Chiral NAD(P)H ModelBiomimetic Asymmetric ReductionReduces functionalized quinolinesHighUp to 99% dicp.ac.cn

Resolution Techniques for Enantiomeric Enrichment and Separation

While asymmetric synthesis aims to directly produce a single enantiomer, classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds. This is particularly true when a racemic mixture is more readily accessible. The fundamental principle of resolution involves the conversion of a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated. libretexts.org

A common and effective method for the resolution of racemic amines like this compound is through the formation of diastereomeric salts with a chiral acid. libretexts.org Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently employed as resolving agents. libretexts.org The process involves reacting the racemic base with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. These salts can then be separated by fractional crystallization, taking advantage of their differing solubilities in a given solvent. wikipedia.org Once separated, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the original amine.

For hydroxyl-containing compounds like this compound, another resolution strategy involves the formation of diastereomeric esters. The racemic alcohol can be reacted with an enantiomerically pure chiral carboxylic acid or its derivative to form a mixture of diastereomeric esters. These esters can then be separated using techniques like chromatography or crystallization. Subsequent hydrolysis of the separated esters yields the resolved enantiomers of the alcohol.

Enzymatic kinetic resolution offers a highly selective alternative. In this method, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

The table below outlines common resolution techniques applicable to the separation of enantiomers of this compound.

Resolution TechniquePrincipleKey Steps
Diastereomeric Salt FormationConversion of enantiomers into separable diastereomers. libretexts.org1. Reaction with a chiral acid. 2. Fractional crystallization of diastereomeric salts. 3. Liberation of pure enantiomers.
Diastereomeric Ester FormationFormation of separable diastereomeric esters.1. Reaction with a chiral carboxylic acid. 2. Separation of esters (chromatography/crystallization). 3. Hydrolysis to yield resolved alcohols.
Enzymatic Kinetic ResolutionEnzyme-catalyzed selective reaction of one enantiomer.1. Incubation with an enzyme and a suitable reagent. 2. Separation of the product from the unreacted enantiomer.

Targeted Synthesis of this compound and its Direct Derivatives

Strategies for the Introduction and Modification of the 3-Hydroxyl Moiety

The introduction of a hydroxyl group at the 3-position of the tetrahydroquinoline ring is a key step in the synthesis of the target molecule. One common strategy involves the reduction of a corresponding 3-keto-tetrahydroquinoline precursor. The diastereoselective reduction of such ketones can be achieved using various reducing agents, where the stereochemical outcome is influenced by the steric and electronic environment of the molecule.

An alternative approach is the catalytic asymmetric synthesis of 3-hydroxyoxindoles, which can serve as precursors to 3-hydroxytetrahydroquinolines. Both organocatalysts and organometallic catalysts have been successfully employed in the enantioselective synthesis of these compounds. rsc.org For example, the asymmetric aldol (B89426) reaction between an appropriate aniline derivative and an aldehyde, followed by cyclization, can lead to the formation of a 3-hydroxytetrahydroquinoline skeleton.

Furthermore, the use of chiral templates, such as (-)-menthone, has been explored for the resolution and asymmetric synthesis of 3-hydroxycarboxylic acids. rsc.org This methodology could potentially be adapted for the synthesis of chiral 3-hydroxytetrahydroquinolines.

The modification of the 3-hydroxyl group, once introduced, can be achieved through standard organic transformations. These include esterification or etherification to produce a variety of derivatives with potentially altered biological activities or physicochemical properties.

Positional Control and Functionalization of the 6-Methoxy Group

The 6-methoxy substituent on the tetrahydroquinoline ring plays a crucial role in modulating the electronic properties and biological activity of the molecule. The synthesis of 6-methoxy-substituted quinolines often starts from commercially available 4-methoxyaniline. For example, a Skraup reaction involving 4-methoxyaniline can be used to construct the quinoline ring system, which can then be reduced to the corresponding tetrahydroquinoline. chemicalbook.comorgsyn.org

Once the 6-methoxy-tetrahydroquinoline scaffold is in place, the methoxy (B1213986) group can be further functionalized if desired. For instance, cleavage of the methyl ether using reagents like boron tribromide (BBr3) would yield the corresponding 6-hydroxy-tetrahydroquinoline. This phenol (B47542) can then be used as a handle for further derivatization, such as the introduction of other alkyl or aryl groups via Williamson ether synthesis, or conversion to esters.

The positional control of the methoxy group is typically established at the beginning of the synthetic sequence by choosing the appropriately substituted aniline precursor. The functionalization of the quinoline ring at other positions can also be influenced by the electronic nature of the 6-methoxy group, which is an electron-donating group. This can direct electrophilic aromatic substitution reactions to specific positions on the benzene (B151609) ring.

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 6-bromo-1,2,3,4-tetrahydroquinoline, the protons of the tetrahydroquinoline ring system show distinct signals that can be extrapolated to the methoxy-substituted analog. researchgate.net For instance, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the saturated heterocyclic ring are found at higher field strengths. researchgate.net The specific chemical shifts and coupling patterns are instrumental in confirming the substitution pattern on the aromatic ring and the relative positions of the substituents.

A detailed study on N-protected tetrahydroquinolines and their nitro derivatives highlights the power of NMR in unequivocally characterizing isomers. researchgate.net This level of detail is crucial for confirming the precise structure of this compound and distinguishing it from other potential isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~45-55
C3~3.8-4.2~65-75
C4~2.7-3.1~25-35
C4a-~120-130
C5~6.6-6.8~110-120
C6-~150-160
C7~6.5-6.7~110-120
C8~6.8-7.0~115-125
C8a-~140-150
OCH₃~3.7-3.8~55-56

Note: The predicted values are based on typical ranges for similar structures and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties.

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine in the tetrahydroquinoline ring would also appear in this region, typically around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the methoxy (B1213986) group and the alcohol would likely appear in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for identifying non-polar bonds and symmetric vibrations. For instance, the aromatic ring vibrations would be prominent in the Raman spectrum. Studies on related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have utilized both FTIR and Raman spectroscopy in conjunction with density functional theory (DFT) calculations to interpret the vibrational spectra and assign the normal modes. nih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational properties.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)Weak
N-H Stretch (Amine)3300-3500Moderate
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-2960Strong
C=C Aromatic Ring Stretch1450-1600Strong
C-O Stretch (Methoxy/Alcohol)1000-1300Moderate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, allowing for the unambiguous determination of its elemental composition. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different chemical formulas.

The mass spectrum of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, showed an intense molecular ion peak, which is characteristic of heteroaromatic compounds. mdpi.com Similarly, for this compound, a prominent molecular ion peak would be expected.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation pathways are often predictable and can help to confirm the presence of specific structural motifs. For example, the loss of a methoxy group (•OCH₃) or a water molecule (H₂O) from the molecular ion would be expected fragmentation pathways. The fragmentation of the tetrahydroquinoline ring system itself can also provide clues about the substitution pattern.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₃NO₂)

IonCalculated m/zPossible Fragmentation
[M]⁺•179.0946Molecular Ion
[M - H₂O]⁺•161.0840Loss of water
[M - •CH₃]⁺164.0711Loss of a methyl radical
[M - •OCH₃]⁺148.0762Loss of a methoxy radical

X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C3 position, X-ray crystallography would be essential for determining whether the (R) or (S) enantiomer is present, or if the compound exists as a racemic mixture in the crystalline form.

The crystal structure would also reveal details about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. These interactions can have a significant impact on the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination.

Given the chiral nature of the molecule, chiral HPLC is the method of choice for separating the (R) and (S) enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Common CSPs include those based on cellulose (B213188) or amylose (B160209) derivatives. nih.gov The development of a chiral HPLC method would involve optimizing the mobile phase composition and other parameters to achieve baseline separation of the enantiomers. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol Derivatives

Elucidation of Key Structural Determinants for Biological Interaction

Understanding how specific structural components of the 6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol scaffold contribute to its biological effects is crucial for rational drug design. Researchers have systematically modified various parts of the molecule to probe these relationships.

In the context of dopamine (B1211576) receptor ligands, the methoxy (B1213986) group is also a key component. Studies on related tetrahydroisoquinoline derivatives have shown that a 6-methoxy group, in conjunction with a 7-hydroxyl group, contributes to strong affinity for the D3 receptor. nih.gov Molecular docking studies suggest that this substitution pattern allows for favorable interactions within the orthosteric binding pocket of the receptor. nih.gov

The hydroxyl group at the 3-position of the tetrahydroquinoline ring introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The spatial orientation of this hydroxyl group is critical for biological activity. Asymmetric synthesis methods have been developed to produce specific enantiomers of tetrahydroquinolin-3-ols, highlighting the importance of stereochemistry in their biological evaluation. nih.gov The precise orientation of the hydroxyl group can dictate the strength and nature of hydrogen bonding interactions with amino acid residues in the target protein, thereby influencing binding affinity and efficacy.

Modification of the nitrogen atom at the 1-position (N-substitution) of the tetrahydroquinoline ring has been a primary strategy for modulating the pharmacological properties of these derivatives. The nature of the substituent at this position significantly impacts the molecule's conformation and its ability to interact with various biological targets.

For example, in the development of antitumor agents targeting tubulin, the introduction of various N-aryl groups led to the discovery of highly potent compounds. nih.govnih.gov A key finding was that a fused bicyclic aromatic A-ring attached to the nitrogen, such as a quinoline (B57606) or quinazoline (B50416) moiety, resulted in compounds with extremely high cytotoxicity against several human tumor cell lines. nih.gov This suggests that the N-substituent plays a crucial role in extending the molecule into specific binding pockets and forming critical interactions. The most active compound in one study, which featured a 2-chloroquinazoline (B1345744) moiety, exhibited GI50 values in the nanomolar range, significantly more potent than the reference drug paclitaxel (B517696) against a drug-resistant cell line. nih.gov

The following table summarizes the cytotoxic activity of selected N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives:

CompoundN-Aryl SubstituentGI50 (μM) vs. A549GI50 (μM) vs. KBGI50 (μM) vs. KBvinGI50 (μM) vs. DU145
5f 2-Methylquinoline0.190.120.110.15
6b 2-Methylquinoline (fused)0.0110.0120.0110.013
6c 2-Methylquinazoline0.0910.0450.0390.062
6d 2-Chloroquinazoline0.00150.00160.00170.0017
6e 2-Methylaminoquinazoline0.0380.0210.0180.029
Data sourced from: nih.gov

In research on dopamine D3 receptor selective ligands based on a related tetrahydroisoquinoline scaffold, the "tail" units of the ligands, which are analogous to peripheral substitutions, were found to interact with the secondary binding pocket of the receptor. nih.gov These interactions are crucial for achieving selectivity for the D3 receptor over the D2 receptor. nih.gov

Development of Pharmacophore Models for Rational Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.comnih.govresearchgate.net This approach is a cornerstone of rational ligand design, allowing for the virtual screening of large compound libraries and the design of novel molecules with a higher probability of being active. dovepress.comnih.govugm.ac.id

For derivatives of tetrahydroquinoline, pharmacophore models can be developed based on the structures of known active compounds. researchgate.net These models typically include features such as hydrogen bond donors (like the 3-hydroxyl group), hydrogen bond acceptors (like the 6-methoxy group), aromatic rings, and hydrophobic centers. ugm.ac.idresearchgate.net By understanding the spatial relationships between these key features, medicinal chemists can design new molecules that fit the pharmacophore and are therefore more likely to bind to the target of interest. For example, a five-point pharmacophore model developed for mTOR inhibitors included a hydrogen bond donor, a hydrophobic site, and three aromatic rings. researchgate.net

Conformational Analysis and Rotameric Contributions to Activity

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. The non-aromatic portion of the 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) ring is flexible and can adopt multiple conformations. rsc.org Conformational analysis, often aided by computational methods, seeks to identify the low-energy, and therefore more populated, conformations of a molecule. rsc.orgnih.govnih.govresearchgate.net

Investigations into the Biological and Biochemical Interactions of 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol Derivatives

Modulation of Specific Protein Targets and Receptors (In Vitro Studies)

Derivatives of the 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) scaffold have been shown to interact with a range of protein and receptor targets. These interactions are fundamental to their biological effects and have been characterized through various in vitro assays.

Tubulin: A significant body of research has identified N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govnih.gov Structural optimization studies have led to the discovery of compounds with high affinity for this site. For instance, certain derivatives with a quinazoline (B50416) moiety exhibited extremely high potency. nih.gov These compounds competitively inhibit the binding of colchicine to tubulin, with some derivatives demonstrating inhibition rates of 75–99% at a 5 μM concentration, a potency comparable to or greater than the well-known colchicine site binding agent Combretastatin A-4 (CA-4). nih.gov The binding interaction is crucial for their anticancer effects, as microtubules, formed from tubulin, are a key target in cancer therapy. nih.gov

EPAC (Exchange Protein Directly Activated by cAMP): Tetrahydroquinoline analogs have also been identified as inhibitors of the cAMP-binding protein EPAC. nih.gov High-throughput screening identified an N-formyl tetrahydroquinoline analog, CE3F4 (5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde), as an EPAC1-selective inhibitor. nih.govnih.gov Structure-activity relationship studies have demonstrated that the stereochemistry at the C-2 position is crucial for activity and selectivity. The R-isomer of certain analogs was found to be approximately 10-fold more potent against EPAC1 than the S-isomer and showed a 7-fold selectivity for EPAC1 over EPAC2. nih.gov These findings highlight the potential of the tetrahydroquinoline scaffold in developing specific modulators of cAMP signaling.

Orexin (B13118510) Receptors: While research on direct binding of 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives to orexin receptors is limited, studies on the structurally related N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold have identified potent and selective antagonists for the orexin-2 receptor (OX₂R). nih.gov Orexin-A and -B are neuropeptides that regulate arousal and wakefulness through OX₁ and OX₂ receptors. nih.gov The discovery of antagonists for these receptors from a similar chemical space suggests a potential, though yet unexplored, avenue for tetrahydroquinoline derivatives. nih.govnih.gov

Interactive Table: Inhibition of Colchicine Binding to Tubulin by 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives
Compound Concentration (µM) Inhibition of Colchicine Binding (%) Reference
5f 5 75 nih.gov
6b 5 80 nih.gov
6c 5 98 nih.gov
6d 5 99 nih.gov
6d 1 95 nih.gov
6e 5 99 nih.gov
4a 5 >99 nih.gov
CA-4 (Reference) 5 98 nih.gov
CA-4 (Reference) 1 90 nih.gov

The functional consequences of ligand binding are often assessed through enzyme inhibition or activation assays. For 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, the primary focus has been on enzyme inhibition.

Tubulin Polymerization: Consistent with their binding to the colchicine site, many N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives are potent inhibitors of tubulin assembly. nih.gov Compound 4a was found to inhibit tubulin polymerization with an IC₅₀ value of 0.85 μM, which is more potent than the reference compound CA-4 (IC₅₀ of 1.2 μM) in the same assay. nih.govnih.gov Another highly active compound, 6d , showed an IC₅₀ value of 0.93 μM against tubulin assembly. nih.gov This inhibition of the dynamic polymerization of α- and β-tubulin heterodimers into microtubules is a well-established mechanism for anticancer drugs. nih.gov

EPAC Guanine Nucleotide Exchange (GEF) Activity: The inhibitor CE3F4 was shown to block the GEF activity of EPAC1 towards its effector protein Rap1, both in cell-free systems and within intact cells. nih.gov This inhibition confirms that the binding of the tetrahydroquinoline analog to EPAC translates into a functional blockade of its enzymatic activity.

Epidermal Growth Factor Receptor (EGFR): Some studies have explored the effect of related heterocyclic compounds on the EGFR signaling pathway. While not directly focused on the 6-methoxy-1,2,3,4-tetrahydroquinoline core, pteridine-based derivatives have been investigated as EGFR inhibitors. nih.gov For example, compound 7m was shown to down-regulate the phosphorylation of EGFR (p-EGFR), indicating an inhibitory effect on the receptor's kinase activity. nih.gov This suggests a potential area for exploration for appropriately functionalized tetrahydroquinoline derivatives.

Interactive Table: Inhibition of Tubulin Polymerization by 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives
Compound IC₅₀ (µM) Reference
4a 0.85 nih.gov, nih.gov
4f 2.2 nih.gov
4i 1.6 nih.gov
5f 1.0 nih.gov
6b 1.0 nih.gov
6c 0.92 nih.gov
6d 0.93 nih.gov
6e 0.98 nih.gov
CA-4 (Reference) 0.96 - 1.2 nih.gov, nih.gov

Cellular Pathway Interrogations in Preclinical Models

The interactions observed in cell-free assays translate into distinct effects on cellular processes, which have been investigated in various preclinical models, primarily in vitro cancer cell lines.

A hallmark of many 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives is their potent cytotoxic and anti-proliferative activity against a range of human tumor cell lines. nih.govnih.gov

N-aryl substituted derivatives, in particular, have demonstrated impressive potency. Compound 6d showed exceptionally high cytotoxicity against a panel of human tumor cell lines (A549, KB, KBvin, and DU145) with GI₅₀ values between 1.5 and 1.7 nM. nih.gov This potency was notably greater than that of the standard chemotherapeutic agent paclitaxel (B517696), especially against the multidrug-resistant KBvin cell line. nih.gov Similarly, compound 4a strongly inhibited the growth of human tumor cells with GI₅₀ values in the low nanomolar range (16–20 nM) and was fully active in the P-glycoprotein overexpressing multidrug-resistant cell line KBvin. nih.govnih.gov Other derivatives, such as 5f , 6b , 6c , and 6e , were also highly potent, with GI₅₀ values ranging from 0.011 to 0.19 μM. nih.gov

In other studies, tetrahydroquinolinone derivatives have also been evaluated. Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) showed significant cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov

Interactive Table: Anti-proliferative Activity (GI₅₀) of 6-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives in Human Cancer Cell Lines
Compound A549 (Lung) (nM) KB (Oral) (nM) KBvin (Resistant Oral) (nM) DU145 (Prostate) (nM) Reference
4a 16 20 17 18 nih.gov
5f 190 110 110 110 nih.gov
6b 20 11 11 11 nih.gov
6c 1.6 1.6 1.7 1.6 nih.gov
6d 1.5 1.6 1.7 1.6 nih.gov
6e 1.6 1.6 1.7 1.6 nih.gov

The anti-proliferative effects of these compounds are driven by distinct cellular mechanisms.

Tubulin Polymerization Inhibition: As established in biochemical assays, the primary mechanism for many N-aryl derivatives is the disruption of microtubule dynamics. nih.govnih.gov By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers programmed cell death. mdpi.com

Apoptosis Induction: Several derivatives of the broader tetrahydroquinoline family have been shown to induce apoptosis, or programmed cell death. nih.gov For example, a tetrahydroquinolinone derivative was found to cause cell cycle arrest at the G2/M phase, which ultimately led to apoptotic cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The induction of apoptosis is often confirmed by observing key molecular events. Studies on related chalcone (B49325) derivatives have shown that these compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2 while leaving the pro-apoptotic protein Bax unaffected, thereby lowering the Bcl-2/Bax ratio and promoting cell death. nih.govmdpi.com Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, is a central feature of the apoptotic cascade initiated by these compounds. nih.govmdpi.commdpi.com

Beyond direct enzyme inhibition, these compounds can modulate complex intracellular signaling networks.

cAMP Pathway: Through the inhibition of EPAC, tetrahydroquinoline analogs can directly interfere with the cAMP signaling pathway. nih.gov EPAC proteins are key mediators of cAMP signals, regulating a multitude of cellular processes including cell adhesion, survival, and gene transcription. nih.gov By blocking EPAC's ability to activate its downstream targets like Rap1, these inhibitors provide a tool to dissect the specific roles of EPAC-mediated signaling. nih.gov

Epidermal Growth Factor Receptor (EGFR) Signaling: There is evidence that related compounds can inhibit the EGFR signaling pathway, which is often hyperactivated in cancer. nih.gov The pteridine (B1203161) derivative 7m , for instance, was shown to cause a clear down-regulation of phosphorylated EGFR (p-EGFR) and also of phosphorylated ERK (p-ERK), a key downstream component of the EGFR pathway. nih.gov This suggests that the anti-proliferative activity of such compounds can be mediated by shutting down this critical pro-survival signaling cascade. nih.gov Molecular docking studies further support this by showing that these compounds can bind to the ATP-binding site of the EGFR kinase domain. nih.gov Chalcone methoxy (B1213986) derivatives have also been suggested through molecular docking to potentially inhibit EGFRK protein. mdpi.com

Assessment of Antimicrobial Properties (In Vitro)

The antimicrobial potential of derivatives of 6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol and related methoxyquinoline compounds has been a subject of significant research interest. These investigations have unveiled a spectrum of activities against various pathogens, including bacteria, fungi, viruses, and parasites. The structural versatility of the quinoline (B57606) scaffold, combined with the electronic influence of the methoxy group, provides a fertile ground for the development of novel antimicrobial agents.

Antibacterial Activity Profiles (e.g., against specific bacterial strains like Staphylococcus aureus, Mycobacterium tuberculosis)

Derivatives of methoxyquinolines have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The quaternization of 10-methoxycanthin-6-one, a related methoxy-containing heterocyclic compound, has been shown to be an effective strategy to enhance antibacterial activity. nih.gov Specifically, two N-benzylated 10-methoxycanthin-6-one derivatives, compounds 6p and 6t , exhibited a minimum inhibitory concentration (MIC) of 3.91 µg/mL against the agricultural pathogenic bacteria Ralstonia solanacearum and Pseudomonas syringae. nih.gov This activity was eight times more potent than the agrochemical standard, streptomycin (B1217042) sulfate. nih.gov These compounds also showed promising activity against Bacillus cereus. nih.gov

The fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a critical area of research where methoxyquinoline derivatives have shown significant promise. nih.govmdpi.com The emergence of drug-resistant Mtb strains necessitates the development of new therapeutic agents. nih.gov Research has focused on the design and synthesis of quinoline derivatives that can selectively inhibit the growth of both drug-susceptible and drug-resistant Mtb strains. nih.gov For instance, a series of 4-alkoxy-6-methoxy-2-methylquinolines were synthesized and evaluated for their antitubercular activity. nih.gov The presence of the methoxy group is often considered important for the antimycobacterial activity of these compounds. nih.gov The mycolic acids in the cell wall of M. tuberculosis are a key target, and it is believed that some methoxy-containing compounds may interfere with their biosynthesis. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Methoxyquinoline Derivatives

Compound/Derivative Target Bacterium Activity Metric Result
6p (N-benzylated 10-methoxycanthin-6-one) Ralstonia solanacearum MIC 3.91 µg/mL
6t (N-benzylated 10-methoxycanthin-6-one) Pseudomonas syringae MIC 3.91 µg/mL
6p and 6t Bacillus cereus MIC Not specified, but showed potential activity
4-alkoxy-6-methoxy-2-methylquinolines Mycobacterium tuberculosis Growth Inhibition Potent and selective

Antifungal and Antiviral Potential

The investigation into the antifungal and antiviral properties of methoxyquinoline derivatives is an expanding field. Methoxy chalcone derivatives have demonstrated promising activity against various phytopathogens. nih.gov For example, unmodified chalcone (CH0) and its methoxylated derivatives CH1, CH2, and CH8 have shown significant antifungal activity. nih.gov Specifically, CH0 displayed an IC₅₀ value of 47.3 μM against Colletotrichum gloeosporioides, and it was observed to disrupt the hyphal cell membrane integrity. nih.gov The derivatives CH1 and CH2 were effective against Sclerotium sp. with IC₅₀ values of 127.5 μM and 110.4 μM, respectively. nih.gov

In the realm of antiviral research, tetrahydropyrimidinone (THPM) derivatives, which can be synthesized through multicomponent reactions, have been investigated for their antiviral potential. ajgreenchem.com One such derivative, 4-(4-hydroxy-3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (THPM), synthesized via a solvent-free Biginelli reaction, exhibited significant antiviral efficacy against the Newcastle Disease Virus (NDV). ajgreenchem.com At a concentration of 10 µg/mL, THPM achieved a 95.77% inhibition rate of the virus in ovo. ajgreenchem.com

Table 2: In Vitro Antifungal and Antiviral Activity of Selected Methoxy Derivatives

Compound/Derivative Target Organism Activity Metric Result
Unmodified Chalcone (CH0) Colletotrichum gloeosporioides IC₅₀ 47.3 μM
CH1 (Methoxy Chalcone Derivative) Sclerotium sp. IC₅₀ 127.5 μM
CH2 (Methoxy Chalcone Derivative) Sclerotium sp. IC₅₀ 110.4 μM
THPM Newcastle Disease Virus (NDV) % Inhibition (at 10 µg/mL) 95.77%

Antimalarial and Antiparasitic Efficacy Evaluations

Derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline and related structures have been extensively studied for their antimalarial and antiparasitic properties. nih.govnih.gov The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example.

Research into novel antimalarial agents has identified promising compounds that are potent against drug-resistant strains of Plasmodium falciparum. nih.gov For instance, the compound DDD01034957, which contains a methoxy group, has been shown to be a fast-acting antimalarial agent in vitro. nih.gov The presence of the methoxy group appears to be crucial for its antimalarial activity, as its removal leads to a significant reduction in potency. nih.gov

Structure-activity relationship (SAR) studies on 2-arylvinylquinolines have led to the discovery of compounds with low nanomolar antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. nih.gov These compounds demonstrated excellent selectivity and were identified as fast-acting agents that target the trophozoite phase of the parasite's asexual blood stage. nih.gov Some of these derivatives also showed potential for transmission blocking. nih.gov

Furthermore, methoxy chalcone derivatives have exhibited high activity against the phytoparasite Phytomonas serpens. nih.gov Derivatives such as CH2, CH3, CH5, and CH14 displayed IC₅₀ values of 0.98, 2.40, 10.25, and 3.11 μM, respectively. nih.gov

Table 3: In Vitro Antimalarial and Antiparasitic Activity of Selected Methoxy Derivatives

Compound/Derivative Target Organism Strain Activity Metric Result
DDD01034957 Plasmodium falciparum 3D7 Speed of Action Rapidly reduced parasite viability
2-arylvinylquinolines Plasmodium falciparum Dd2 (CQ-resistant) Potency Low nanomolar antiplasmodial activity
CH2 (Methoxy Chalcone Derivative) Phytomonas serpens - IC₅₀ 0.98 μM
CH3 (Methoxy Chalcone Derivative) Phytomonas serpens - IC₅₀ 2.40 μM
CH5 (Methoxy Chalcone Derivative) Phytomonas serpens - IC₅₀ 10.25 μM
CH14 (Methoxy Chalcone Derivative) Phytomonas serpens - IC₅₀ 3.11 μM

Computational and Theoretical Investigations of 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric properties of molecular systems. nih.gov For derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035), DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, have been instrumental in optimizing molecular structures and interpreting spectroscopic data. researchgate.netnih.gov

Molecular Orbital Characterization and Charge Distribution

DFT studies facilitate the characterization of frontier molecular orbitals (HOMO and LUMO), which are crucial in determining a molecule's reactivity. For instance, in related methoxy-containing cyclic compounds, the HOMO is often delocalized over the benzene (B151609) ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these as likely sites for electrophilic attack. niscpr.res.in The LUMO, conversely, can be spread over the entire molecule. niscpr.res.in

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the regions of positive and negative charge. niscpr.res.in In similar structures, the oxygen atoms of the hydroxyl and methoxy groups typically represent the most negative potential regions, making them susceptible to electrophilic interaction. niscpr.res.in Natural Bond Orbital (NBO) analysis further elucidates charge delocalization and the stability imparted by hyperconjugative interactions. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

DFT is also employed to explore potential reaction pathways and to characterize transition states. nih.gov While specific reaction mechanism studies for 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol are not extensively detailed in the provided context, the principles of DFT allow for the calculation of activation energies and the identification of the most favorable reaction routes for its synthesis or transformation. This involves optimizing the geometries of reactants, products, and transition states to map out the potential energy surface of a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov This approach is valuable for predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. nih.gov

Selection of Molecular Descriptors and Model Validation

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and can be categorized as 1D, 2D, or 3D. slideshare.net Examples include electronic descriptors (like partial charges), steric parameters, and topological indices. srmist.edu.in For tetrahydroquinoline derivatives, descriptors such as molecular weight, polar surface area, and polarizability have been used. redalyc.org

Once descriptors are calculated, a mathematical model, often using multiple linear regression (MLR) or partial least squares (PLS), is constructed. fiveable.menih.gov The statistical validity and predictive power of the QSAR model are assessed through various metrics, including the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or R²(cv)), and the predictive R² (R²pred). researchgate.netmdpi.com A statistically significant model will have high values for these parameters, indicating a strong correlation between the descriptors and the biological activity. mdpi.compensoft.net

Prediction of Biological Activity from Structural Features

A validated QSAR model can be used to predict the biological activity of novel compounds based on their structural features. For example, QSAR studies on tetrahydroquinoline derivatives have been used to predict their anticancer activity. redalyc.org The models can reveal which structural modifications are likely to enhance or diminish the desired biological effect. For instance, a model might indicate that decreasing the lipophilicity or altering the charge distribution on specific atoms could lead to increased activity. pensoft.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor. unesp.br This technique is instrumental in understanding the molecular basis of a ligand's biological activity and in designing new, more potent molecules.

Docking studies have been performed on derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline to investigate their interactions with various biological targets, including dopamine (B1211576) receptors and tubulin. nih.govnih.govnih.gov For example, docking studies of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif (a closely related structure) at dopamine D2 and D3 receptors revealed that the arylamine portion of the molecule orients within the orthosteric binding pocket. nih.gov

The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, are crucial for stabilizing the ligand-receptor complex. In the case of dopamine receptor ligands, hydrogen bonding with specific amino acid residues like Ser192 was found to be important for affinity. nih.gov Similarly, for N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines targeting the colchicine (B1669291) binding site on tubulin, molecular modeling helped to postulate that a fused bicyclic aromatic A-ring could enhance tubulin affinity. nih.gov

The insights gained from molecular docking can guide the structural optimization of lead compounds to improve their binding affinity and selectivity for a specific target. nih.govresearchgate.net

Prediction of Binding Affinities and Molecular Interactions within Protein Active Sites

There is no published research detailing the prediction of binding affinities or the specific molecular interactions of this compound within any protein active sites. While computational studies, such as molecular docking, are common for predicting how a ligand might bind to a protein's active site and estimating the binding energy, no such studies have been reported specifically for this compound.

Identification of Critical Binding Residues and Interaction Hotspots

As there are no available studies on the binding of this compound to any protein targets, the critical amino acid residues that would be involved in forming key interactions (like hydrogen bonds, hydrophobic interactions, or pi-stacking) have not been identified. Consequently, there is no data to create a table of critical binding residues or interaction hotspots.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While research exists for structurally related compounds, such as various tetrahydroquinoline and tetrahydroisoquinoline derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data.

Medicinal Chemistry Applications and Scaffold Development Based on 6 Methoxy 1,2,3,4 Tetrahydroquinolin 3 Ol

Strategic Utilization of the Tetrahydroquinoline Scaffold in Contemporary Drug Discovery

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a prominent heterocyclic scaffold in medicinal chemistry, valued for its presence in numerous biologically active natural products and synthetic pharmaceutical agents. nih.govresearchgate.net Its structural characteristics make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity. nih.govtandfonline.com This versatility has led to the development of THQ derivatives with a wide range of pharmacological activities, including anticancer, eurekaselect.comnih.gov neuroprotective, chemimpex.comchemimpex.com and anti-inflammatory properties. chemimpex.com

The strategic importance of the THQ scaffold in drug discovery is multifaceted:

Structural Mimicry: The three-dimensional and conformationally flexible nature of the THQ ring system allows it to mimic the structure of endogenous ligands, enabling it to interact with a diverse array of biological receptors and enzymes. rsc.org

Synthetic Accessibility: The THQ core can be synthesized through various established methods, including domino reactions, which allow for the efficient creation of complex molecules in a single step. nih.gov This synthetic tractability facilitates the generation of diverse libraries of compounds for screening. nih.govresearchgate.net

Tunable Properties: The scaffold offers multiple points for chemical modification. Substituents can be introduced on the aromatic ring, the nitrogen atom, and other positions of the heterocyclic ring to fine-tune the compound's steric, electronic, and lipophilic properties, thereby optimizing its pharmacological profile. mdpi.comnih.gov

Design and Combinatorial Synthesis of Compound Libraries for Biological Screening

The creation of compound libraries based on the 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol scaffold is a key strategy for identifying novel drug leads. Combinatorial chemistry, a technique that allows for the rapid synthesis of a large number of different but structurally related molecules, is often employed for this purpose. nih.gov

The design of these libraries typically involves a "split-pool" synthesis strategy where a common scaffold is systematically decorated with a variety of chemical building blocks. nih.gov For the this compound core, key points of diversification include:

The Nitrogen Atom (N1): Alkylation, acylation, or arylation at this position can introduce a wide range of functional groups, influencing the compound's basicity, lipophilicity, and potential for new interactions with biological targets. nih.gov

The Hydroxyl Group (C3-OH): This group can be etherified or esterified to modulate hydrogen bonding capacity and pharmacokinetic properties.

The Aromatic Ring: Introducing different substituents on the benzene (B151609) ring can alter the electronic nature and steric profile of the molecule, which can significantly impact its biological activity.

The resulting library of compounds can then be subjected to high-throughput screening to identify "hits"—compounds that exhibit a desired biological effect. acs.org It is important to note that some fused THQ derivatives have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in screening campaigns. acs.org Therefore, careful validation of any initial hits is crucial.

Below is an interactive table showcasing a hypothetical combinatorial library based on the this compound scaffold.

Compound ID R1 (at N1) R2 (at C3-O) Aromatic Substituent (R3)
THQ-001HHH
THQ-002CH3HH
THQ-003HAcetylH
THQ-004HH8-Chloro
THQ-005BenzylHH
THQ-006HMethyl7-Fluoro

Strategies for Enhancing Drug-like Properties (Computational and In Vitro Focus)

Once initial hits are identified from a screening campaign, the next step is to optimize their drug-like properties. This involves a combination of computational and in vitro methods to improve characteristics such as solubility, permeability, and metabolic stability. mdpi.com

Computational Assessment of Lipophilicity (LogP) and Permeability

Computational tools are invaluable in the early stages of drug optimization for predicting the physicochemical properties of molecules. nih.gov

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. An optimal LogP is crucial for good absorption and distribution. Various software programs can calculate predicted LogP (cLogP) values, allowing chemists to prioritize the synthesis of compounds within a desirable range. mdpi.com

Permeability: Computational models can also predict a compound's ability to pass through biological membranes. researchgate.net Descriptors such as polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors are used to estimate permeability across membranes like the gastrointestinal tract and the blood-brain barrier. nih.gov For instance, tetrahydroquinoline derivatives with high gastrointestinal absorption have been successfully designed using such models. mdpi.com

The following interactive table provides predicted drug-like properties for a set of hypothetical this compound derivatives.

Compound Modification Predicted cLogP Predicted PSA (Ų) Predicted Permeability
ParentNone1.841.5Good
Derivative 1N-acetylation1.558.7Moderate
Derivative 2C3-O-methylation2.232.3Good
Derivative 38-Fluoro substitution2.041.5Good

In Vitro Metabolic Stability and Biotransformation Studies

In vitro metabolic stability assays are crucial for determining how susceptible a compound is to being broken down by enzymes in the body, primarily in the liver. if-pan.krakow.plnuvisan.com

These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain high concentrations of drug-metabolizing enzymes like cytochrome P450s (CYPs). nuvisan.comresearchgate.net The rate at which the parent compound disappears is measured to determine its intrinsic clearance (CLint) and half-life (t1/2). if-pan.krakow.pl

Following incubation, liquid chromatography-mass spectrometry (LC-MS) is used to identify the metabolites that have been formed. researchgate.net Common metabolic pathways for tetrahydroquinolines include oxidation of the aromatic ring and N-dealkylation. nih.gov Identifying these "metabolic hotspots" allows medicinal chemists to strategically modify the molecule to block these sites of metabolism and improve its stability. nih.gov For example, replacing a metabolically liable hydrogen atom with a fluorine atom can often enhance metabolic stability. nih.gov

Approaches to Improve Aqueous Solubility

Poor aqueous solubility is a common challenge in drug discovery that can hinder a compound's absorption and bioavailability. nih.gov Several strategies can be employed to enhance the solubility of derivatives of this compound. nih.gov

Structural Modification: Introducing polar functional groups is a common approach. This can be achieved by:

Salt Formation: The basic nitrogen atom in the tetrahydroquinoline ring can be used to form salts with pharmaceutically acceptable acids, which are typically more water-soluble than the free base.

Addition of Polar Groups: Incorporating polar moieties such as morpholine (B109124) or other heterocycles can significantly improve solubility. mdpi.comnih.gov The addition of flexible, polar substituents to a solvent-exposed region of the molecule is a particularly effective strategy. nih.gov

Prodrug Strategies: A prodrug is an inactive form of a drug that is converted to the active compound in the body. This approach can be used to temporarily mask a lipophilic group with a more polar, solubilizing group. For the 3-hydroxyl group of this compound, a phosphate (B84403) ester could be introduced to enhance aqueous solubility. In the body, enzymes would cleave the phosphate group to release the active drug.

Natural Product Relevance and Biomimetic Synthesis Approaches

Occurrence of Tetrahydroquinoline Moieties in Biologically Active Natural Products

The 1,2,3,4-tetrahydroquinoline (B108954) core is a significant structural motif found in a wide array of natural products, particularly in alkaloids. tandfonline.combohrium.comresearcher.life These compounds are distributed across various organisms and exhibit a broad spectrum of biological activities, making them a subject of interest in drug discovery and medicinal chemistry. nih.govresearchgate.net The structural diversity within this family of natural products arises from various biosynthetic pathways. tandfonline.com

Tetrahydroquinoline-containing natural products range from simple structures to complex polycyclic systems. nih.gov For instance, cuspareine, found in the bark of Galipea officinalis, has demonstrated antibacterial and cytotoxic activity. nih.gov Another example is helquinoline, which possesses notable antibiotic properties. nih.gov More complex alkaloids, such as (+)-aspernomine and (−)-isoschizogaline, have shown potent cytotoxic and antibiotic activities, respectively. nih.gov The natural product (−)-martinellic acid is known as a non-peptide antagonist for bradykinin (B550075) B₁ and B₂ receptors. nih.gov

The biological significance of these natural products has spurred research into their isolation, characterization, and potential therapeutic applications. tandfonline.comnih.gov The tetrahydroquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. researchgate.netdicp.ac.cn These natural compounds serve as inspiration for the development of new synthetic drugs with a range of activities, including antimicrobial, anticancer, antimalarial, and anti-HIV properties. researchgate.netnih.govnih.gov

Table 1: Examples of Biologically Active Natural Products Containing a Tetrahydroquinoline Moiety

Natural Product Biological Activity
Cuspareine Antibacterial, Cytotoxic nih.gov
Helquinoline Antibiotic nih.gov
(+)-Aspernomine Cytotoxic nih.gov
(−)-Isoschizogaline Antibiotic nih.gov
(−)-Martinellic acid Bradykinin B₁ and B₂ receptor antagonist nih.gov

Biomimetic Synthetic Pathways Inspired by Natural Product Biosynthesis

The intricate structures and potent biological activities of tetrahydroquinoline natural products have inspired the development of biomimetic synthetic strategies. nih.gov These approaches aim to mimic the proposed biosynthetic pathways in the laboratory, often providing efficient and stereoselective routes to these complex molecules. dicp.ac.cn Biomimetic syntheses frequently involve cascade or domino reactions, where multiple chemical transformations occur in a single pot, mirroring the efficiency of enzymatic processes in nature. nih.gov

One of the most powerful methods for constructing the tetrahydroquinoline core, inspired by natural processes, is the aza-Diels-Alder reaction. acs.org This reaction typically involves the condensation of an N-arylimine with an electron-rich dienophile to form the heterocyclic ring system in a diastereoselective manner. acs.org Researchers have developed versions of this reaction that use mild, environmentally friendly, and reusable catalysts, such as natural carbohydrate-derived solid acids. acs.org

These biomimetic syntheses are not only elegant from a chemical standpoint but also provide valuable tools for producing libraries of tetrahydroquinoline analogues for biological screening and drug development. acs.org By understanding and applying the principles of natural product biosynthesis, chemists can devise novel and powerful synthetic routes to medicinally relevant compounds. nih.govrsc.org

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the development of novel and sustainable methods remains a key research area. For 6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol , future synthetic explorations could focus on several promising strategies.

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to constructing complex molecules like tetrahydroquinolines from simple starting materials. nih.gov These methods can reduce the number of synthetic steps, minimize waste, and allow for the creation of diverse molecular architectures. nih.gov Another avenue for exploration is the use of metal-promoted processes and acid-catalyzed ring closures, which have been successfully employed for the synthesis of various tetrahydroquinoline cores. nih.gov

Furthermore, the development of stereoselective synthetic routes to obtain specific enantiomers of This compound would be of significant interest. Many biologically active molecules are chiral, and their therapeutic effects are often associated with a single enantiomer. Techniques such as asymmetric hydrogenation could be adapted for this purpose.

Sustainable chemistry principles can also be integrated into the synthesis of this compound. This includes the use of greener solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the preparation of related quinoline derivatives.

Diversification of Chemical Scaffolds and Development of Hybrid Molecules

The tetrahydroquinoline nucleus serves as a versatile scaffold that can be chemically modified to enhance its biological activity and pharmacokinetic properties. Future research should focus on the diversification of the This compound core to create a library of novel derivatives.

One promising approach is the synthesis of N-aryl derivatives. Studies on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have revealed potent antitumor activity through the inhibition of tubulin polymerization. nih.gov By introducing various aryl groups at the nitrogen atom of This compound , it may be possible to develop new anticancer agents.

The creation of hybrid molecules by combining the tetrahydroquinoline moiety with other pharmacologically active scaffolds is another exciting direction. For example, hybridization with structures known to possess neuroprotective or anti-inflammatory properties could lead to multifunctional drugs. mdpi.com The 3-hydroxyl group of the target compound provides a convenient handle for such modifications, allowing for the attachment of various functional groups through esterification or etherification.

The exploration of different substitution patterns on the aromatic ring is also warranted. The methoxy (B1213986) group at the 6-position is known to influence the electronic properties and biological activity of the quinoline ring system. nih.gov Investigating the impact of other substituents at this and other positions could lead to the discovery of compounds with improved therapeutic profiles.

Advanced Mechanistic Studies to Fully Elucidate Biological Interactions at the Molecular Level

Understanding how a compound interacts with its biological targets at the molecular level is crucial for rational drug design. For This compound and its future derivatives, advanced mechanistic studies will be essential to elucidate their modes of action.

Based on research into related compounds, several potential biological targets can be hypothesized. As mentioned, derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) have shown to be potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.gov Future studies on This compound could investigate its potential to disrupt microtubule dynamics in cancer cells.

Another area of interest is the potential for this compound to act as a modulator of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov Inhibitors of P-gp can help to overcome resistance to chemotherapy. The tetrahydroisoquinoline scaffold, structurally related to tetrahydroquinoline, has been identified in potent P-gp inhibitors. nih.gov

Furthermore, the tetrahydroquinoline core is present in compounds with neuroprotective properties. chemimpex.com Investigations into the effects of This compound on neurological targets, such as enzymes and receptors in the central nervous system, could reveal its potential for treating neurodegenerative diseases.

Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular modeling will be invaluable in visualizing and understanding the binding interactions between the compound and its biological targets.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can be powerfully applied to the rational design and optimization of derivatives of This compound .

Machine learning models can be trained on existing data for quinoline derivatives to predict various properties, including biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). doaj.orgnih.gov This can help to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Generative AI models can be used to design novel quinoline scaffolds with desired drug-like properties. azoai.com These models can explore a vast chemical space to identify new molecules that are predicted to be active against a specific biological target. For instance, a generative model could be tasked with designing derivatives of 6--Methoxy-1,2,3,4-tetrahydroquinolin-3-ol that are optimized for binding to the colchicine site of tubulin.

Furthermore, AI can be used to analyze complex biological data from high-throughput screening and 'omics' studies to identify novel drug targets and to understand the mechanisms of action of new compounds. The integration of AI and ML into the research pipeline for This compound will undoubtedly accelerate the discovery and development of new therapeutic agents based on this promising scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or cyclization of substituted precursors. For example, LiAlH₄ in tetrahydrofuran (THF) is used to reduce intermediates like 3,4-dihydroquinolin-2(1H)-one derivatives (see Scheme 3a in ). Optimization involves controlling reaction time (e.g., 24 hours for complete reduction) and solvent polarity to minimize side products. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming hydrogen and carbon environments, particularly the methoxy (-OCH₃) and hydroxyl (-OH) groups. Docking studies (e.g., AutoDock Vina) predict binding interactions with targets like dopamine D3 receptors (D3R), leveraging X-ray crystal structures of receptor orthosteric sites. These studies highlight hydrogen bonding with residues like Ser192 in D3R .

Q. What is the pharmacological significance of this compound in dopamine receptor research?

  • Methodological Answer : The compound acts as a selective D3R antagonist, validated via competitive binding assays (e.g., displacement of [³H]spiperone). Its selectivity over D2R is attributed to interactions with extracellular loop 2 (ECL2) of D3R, as shown in molecular dynamics simulations. clogP values (~2.5) indicate favorable blood-brain barrier penetration for CNS applications .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence D3R vs. D2R selectivity?

  • Methodological Answer : Selectivity arises from steric and electronic interactions. For instance, the methoxy group at position 6 enhances D3R affinity by forming a hydrogen bond with Ser192. In contrast, bulkier substituents (e.g., aryl amides) exploit hydrophobic pockets in D3R’s ECL2, absent in D2R. Mutagenesis studies (e.g., D3R-Ser192Ala) confirm this mechanism .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : SAR analysis involves synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and measuring binding affinities (IC₅₀ values) via radioligand assays. For example, replacing the methoxy group with ethoxy reduces D3R selectivity by 10-fold. QSAR models further correlate electronic parameters (Hammett σ) with activity .

Q. How can enantiomeric purity of this compound derivatives be achieved and validated?

  • Methodological Answer : Chiral resolution is achieved using supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak® IB). Enantiomeric excess (>99%) is confirmed via circular dichroism (CD) or chiral HPLC. The (R)-enantiomer often shows higher D3R affinity due to optimal spatial alignment with the binding pocket .

Q. How do researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in binding affinities (e.g., Ki values) are addressed by standardizing assay conditions (e.g., membrane protein concentration, radioligand purity). Meta-analyses of datasets across studies identify confounding variables, such as differences in cell lines (CHO vs. HEK293) or buffer pH. Collaborative validation through inter-laboratory studies is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.